SMP-797 anhydrous free base
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Overview
Description
SMP-797 is a small molecule drug developed by Sumitomo Pharma Co., Ltd. It is known for its inhibitory effects on acyl-coenzyme A: cholesterol acyltransferase (ACAT) activities. This compound has been investigated for its potential use as a hypocholesterolemic agent, targeting the enzyme ACAT1, which plays a crucial role in cholesterol metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SMP-797 involves the preparation of N-(4-amino-2,6-diisopropylphenyl)-N’-(1,4-diarylpiperidine-4-yl)methylureas.
Industrial Production Methods
Industrial production methods for SMP-797 are not extensively documented in the public domain. the synthesis likely involves standard pharmaceutical manufacturing processes, including multi-step organic synthesis, purification, and quality control to ensure the compound’s efficacy and safety.
Chemical Reactions Analysis
Types of Reactions
SMP-797 undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl moiety.
Reduction: Reduction reactions may occur at the nitrogen-containing functional groups.
Substitution: Substitution reactions are common, especially involving the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Halogenated reagents and catalysts like palladium on carbon are often used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of SMP-797 with modified functional groups, which can potentially enhance or alter its biological activity.
Scientific Research Applications
Chemistry: Used as a model compound for studying ACAT inhibitors and their structure-activity relationships.
Biology: Investigated for its effects on cholesterol metabolism and its potential to up-regulate LDL-R expression.
Medicine: Explored as a hypocholesterolemic agent for the treatment of hypercholesterolemia and related metabolic disorders.
Industry: Potential applications in the development of cholesterol-lowering drugs and other therapeutic agents.
Mechanism of Action
SMP-797 exerts its effects by inhibiting the enzyme acyl-coenzyme A: cholesterol acyltransferase (ACAT1). This inhibition prevents the esterification of cholesterol, leading to reduced cholesterol levels in the body. Additionally, SMP-797 up-regulates the expression of low-density lipoprotein receptors (LDL-R), enhancing the clearance of cholesterol from the bloodstream .
Comparison with Similar Compounds
Similar Compounds
CI-1011: Another ACAT inhibitor with similar biological activities.
Avasimibe: Known for its effects on lipid metabolism and ACAT inhibition.
Compound 12f: A novel 1,4-diarylpiperidine-4-methylurea with biological properties comparable to SMP-797.
Uniqueness of SMP-797
SMP-797 stands out due to its dual effect on ACAT inhibition and LDL-R up-regulation. This dual mechanism makes it a promising candidate for the treatment of hypercholesterolemia, offering potential advantages over other ACAT inhibitors .
Properties
CAS No. |
437763-85-4 |
---|---|
Molecular Formula |
C34H43N5O4 |
Molecular Weight |
585.7 g/mol |
IUPAC Name |
1-[4-amino-2,6-di(propan-2-yl)phenyl]-3-[1-butyl-4-[3-(3-hydroxypropoxy)phenyl]-2-oxo-1,8-naphthyridin-3-yl]urea |
InChI |
InChI=1S/C34H43N5O4/c1-6-7-15-39-32-26(13-9-14-36-32)29(23-11-8-12-25(18-23)43-17-10-16-40)31(33(39)41)38-34(42)37-30-27(21(2)3)19-24(35)20-28(30)22(4)5/h8-9,11-14,18-22,40H,6-7,10,15-17,35H2,1-5H3,(H2,37,38,42) |
InChI Key |
HNRUUMLUBDTZHX-UHFFFAOYSA-N |
SMILES |
CCCCN1C2=C(C=CC=N2)C(=C(C1=O)NC(=O)NC3=C(C=C(C=C3C(C)C)N)C(C)C)C4=CC(=CC=C4)OCCCO |
Canonical SMILES |
CCCCN1C2=C(C=CC=N2)C(=C(C1=O)NC(=O)NC3=C(C=C(C=C3C(C)C)N)C(C)C)C4=CC(=CC=C4)OCCCO |
Synonyms |
SMP-797 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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